molecular formula C7H7NO2 B1352767 6-Methoxynicotinaldehyde CAS No. 65873-72-5

6-Methoxynicotinaldehyde

Cat. No. B1352767
CAS RN: 65873-72-5
M. Wt: 137.14 g/mol
InChI Key: CTAIEPPAOULMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-pyridinecarboxaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It is an intermediate for the synthesis of the somatostatic sst3 receptor .


Synthesis Analysis

6-Methoxy-3-pyridinecarboxaldehyde can be prepared from 5-bromo-2-methoxypyridine . It is also used to prepare 6-methoxy-4-methyl-3-pyridinecarboxaldehyde and 6-methoxy-5-methyl-3-pyridinecarboxaldehyde .


Molecular Structure Analysis

The molecular formula of 6-Methoxynicotinaldehyde is C7H7NO2 . It has a molecular weight of 137.14 .


Physical And Chemical Properties Analysis

6-Methoxynicotinaldehyde is an off-white to light yellow crystalline powder . It has a melting point of 51-54 °C and a boiling point of 65-70 °C under a pressure of 12 Torr . The density is predicted to be 1.159±0.06 g/cm3 . It is insoluble in water .

Scientific Research Applications

  • Synthesis of Flavanones

    • Field : Organic Chemistry
    • Application : 6-Methoxynicotinaldehyde is used as a substrate in the synthesis of flavanones via an L-proline-catalyzed condensation with o-hydroxyarylketones .
    • Results : The outcome of this process is the synthesis of flavanones, a class of organic compounds that are part of the flavonoid family. Flavanones have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
  • Synthesis of Somatostatic sst3 Receptor

    • Field : Biochemistry
    • Application : 6-Methoxynicotinaldehyde is used as an intermediate in the synthesis of the somatostatic sst3 receptor .
    • Results : The outcome of this process is the synthesis of the somatostatic sst3 receptor. Somatostatin receptors are a group of G-protein coupled receptors that are expressed in a tissue-specific manner and are involved in various biological functions .

Safety And Hazards

6-Methoxynicotinaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAIEPPAOULMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391833
Record name 6-Methoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxynicotinaldehyde

CAS RN

65873-72-5
Record name 6-Methoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65873-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXYPYRIDINE-3-CARBALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-5-cyanopyridine (61.26 g), semi-carbazide hydrochloride (76.4 g), sodium acetate (74.92 g), ethanol (1,300 ml) and water (400 ml) was hydrogenated at 344 kPa using Raney nickel catalyst (1.0 g). The mixture was evaporated to a volume of 500 ml, water (1,000 ml) was added and the mixture was allowed to stand at 0° overnight. The mixture was filtered and the solid was washed with water and dissolved in 10% hydrochloric acid (1,000 ml). Formaldehyde solution (36% w/v, 450 ml) was added and the mixture was warmed for 15 minutes, allowed to cool and was added to a solution of sodium acetate (298.5 g) in water (900 ml). This mixture was extracted with ether and the combined extracts were successively washed with aqueous potassium carbonate and water and were dried and evaporated to give 6-methoxypyridine-3-carboxaldehyde (31.5 g, 50%), m.p. 48-49°.
Quantity
61.26 g
Type
reactant
Reaction Step One
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
74.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (3.46 mL of a 1.6 M solution in hexanes) in THF (18 mL) was cooled to −78° C. and treated with a solution of 5-bromo-2-methoxypyridine (Johnson, C. R.; Sirisoma, N. S. Tetrahedron Lett. 1998, 39, 2059) 18-1 (1.04 g, 5.53 mmol) in THF (2 mL). The heterogeneous mixture was stirred for 40 min and neat DMF (1.5 mL) was added. The solution was stirred for 90 min at −78° C. and quenched with satd aq NH4Cl solution (2 mL). The cold bath was removed and the mixture warmed to room temperature. The mixture was extracted with EtOAc (2×30 mL) and the combined organic solutions washed with brine, dried over MgSO4, filtered, and concentrated to the desired aldehyde 18-2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
18-1
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

N-butyllithium, 1.6 M solution in hexanes (1.05 eq, 7.0 ml) was added dropwise to a solution of 5-bromo-2-methoxy-pyridine (2 g, 10.63 mmol) in THF, Acros dry (25 ml) under argon atmosphere at −78° C. After complete addition the mixture was stirred for another 90 minutes at −78° C. at which time DMF, acros dry (2 eq, 1.65 ml) was added dropwise. The mixture was then stirred at −78° C. for another 90 minutes. The mixture was then warmed-up to room temperature and poured into 150 ml of NaHCO3 saturated water solution. The organics were extracted with 3×70 ml of diethyl ether. The gathered ether layers were dried over Na2SO4 the solvent was evaporated and the obtained crude was purified by chromatography on BIOTAGE SP1 purification device using 25 g normal phase silica SNAP column and cyclohexane/EtOAc solvent system (gradient 1-10% of EtOAc in 20 column volumes) Solvent from the gathered fractions of appropriate composition was evaporated and obtained was 6-methoxy-pyridine-3-carbaldehyde (1.04 g, yield=71.2%, purity=95%) in form of white crystals. MS: [M+H]+=138.09 1H NMR (300 MHz; CDCl3) δ/ppm 4.04 (s, 3H), 6.85 (d, J=8.70 Hz, 1H), 8.07 (dd, J=8.70 Hz, J=2.34 Hz, 1H), 8.64 (d, J=2.34 Hz, 1H), 9.96 (s, 1H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-methoxy-pyridine (8.50 g, 45.2 mmol) in 100 mL dry ether under argon at −64° C. was added 1.6 M n-BuLi in hexanes. The resulting mixture was stirred at −64° C. for 40 minutes and allowed to warm to −35° C. To the resulting suspension was added 7.0 mL of dry DMF over 10 minutes. After 15 minutes, the mixture was allowed to warm to 0° C. and 75 mL of 5% NH4Cl was added. The resulting mixture was separated and the aqueous layer extracted with EtOAc (3×75 mL). The organics were combined, dried (MgSO4), filtered and evaporated under vacuum to give 2-methoxy-pyridine-5-carboxaldehyde as a tannish solid (recrystallized from hexane), 3.76 g (60.6%); m.p. 48.5-50° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxynicotinaldehyde
Reactant of Route 2
6-Methoxynicotinaldehyde
Reactant of Route 3
6-Methoxynicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-Methoxynicotinaldehyde
Reactant of Route 5
6-Methoxynicotinaldehyde
Reactant of Route 6
Reactant of Route 6
6-Methoxynicotinaldehyde

Citations

For This Compound
30
Citations
Q Li, G Liu, N Wang, H Yin, Z Li - Journal of Heterocyclic …, 2020 - Wiley Online Library
… Then 3 mmol intermediates reacted with 4 mmol 6-chloronicotinaldehyde or 6-methoxynicotinaldehyde in 20 mL absolute toluene by catalyzing with 1.2 mL triethylamine to get the …
Number of citations: 7 onlinelibrary.wiley.com
HJ Jung, HJ Park, YG Shin, YS Kim… - Bulletin of the Korean …, 2008 - koreascience.kr
… From the aldehyde compound 8, the target compound 2 was synthesized by the same reactions as those described for the synthesis of compound 1 from 6-methoxynicotinaldehyde (…
Number of citations: 1 koreascience.kr
A Beytur, Ç Tekin, E Çalışkan, S Tekin, K Koran… - Bioorganic …, 2022 - Elsevier
… -1H-imidazole-2-carbaldehyde, 6-methoxynicotinaldehyde, fluorene-2-carboxaldehyde and 2,3-… 22.04 mmol 4′-hydroxyacetophenone and 22.48 mmol 6-methoxynicotinaldehyde. R f …
Number of citations: 9 www.sciencedirect.com
JT Ma, T Zhang, BY Yao, LJ Xiao… - Journal of the American …, 2023 - ACS Publications
We present the first enantioselective nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes, providing an efficient route to highly valuable homoallylic alcohols in a single step…
Number of citations: 3 pubs.acs.org
M Wijtmans, DA Pratt, J Brinkhorst… - The Journal of …, 2004 - ACS Publications
The synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols having interesting antioxidant properties is reported. The general synthetic strategy leading to the …
Number of citations: 114 pubs.acs.org
M Nakaie, F Katayama, T Nakagaki… - Chemical and …, 2022 - jstage.jst.go.jp
… Aldol reaction of 6-(N,N-dimethylamino)nicotinaldehyde or 6-methoxynicotinaldehyde with 6-bromo-2-methylchromone formed 8 and 9 at yields of 89 and 80%, respectively. These 2-(…
Number of citations: 1 www.jstage.jst.go.jp
G Butora, JW Reed, T Hudlicky… - Journal of the …, 1997 - ACS Publications
… 2,5-Dibromopyridine (12) was converted, via 2-methoxy-5-bromopyridine (13), to 6-methoxynicotinaldehyde (14) by adapting Comins's procedure for the metal−halogen exchange in 13 …
Number of citations: 22 pubs.acs.org
TH Brown, RC Blakemore, GJ Durant… - European journal of …, 1993 - Elsevier
The synthesis and biological activity of some novel 2-amino-4-pyrimidone derivatives is described. Side-chains associated with H 2 -antagonist activity are attached through the 2-amino …
Number of citations: 6 www.sciencedirect.com
Y Takahashi, H Tsuji, M Kawatsura - The Journal of Organic …, 2019 - ACS Publications
Nickel-catalyzed transformation of alkene-tethered oxime ethers to nitriles using a traceless directing group strategy has been developed. A series of alkene-tethered oxime ethers …
Number of citations: 14 pubs.acs.org
D Prismawan, R van der Vlag, H Guo… - Helvetica Chimica …, 2019 - Wiley Online Library
… This compound was synthesized according to GP-A, starting with 6-methoxynicotinaldehyde (49 mg, 0.36 mmol, 1.3 equiv.). The crude was purified by flash column chromatography (…
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.